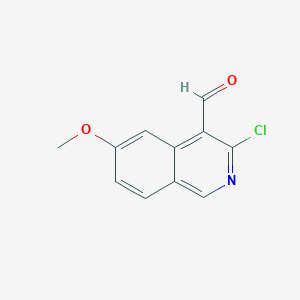
3-Chloro-6-methoxyisoquinoline-4-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-6-methoxyisoquinoline-4-carbaldehyde is an organic compound with the molecular formula C11H8ClNO2 It is a derivative of isoquinoline, characterized by the presence of a chloro group at the third position, a methoxy group at the sixth position, and an aldehyde group at the fourth position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-6-methoxyisoquinoline-4-carbaldehyde typically involves the following steps:
Starting Material: The synthesis begins with isoquinoline as the starting material.
Chlorination: The isoquinoline undergoes chlorination to introduce the chloro group at the third position.
Formylation: Finally, the aldehyde group is introduced at the fourth position through a formylation reaction.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of catalysts and specific reaction conditions to enhance yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Chloro-6-methoxyisoquinoline-4-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form a primary alcohol.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: 3-Chloro-6-methoxyisoquinoline-4-carboxylic acid.
Reduction: 3-Chloro-6-methoxyisoquinoline-4-methanol.
Substitution: Various substituted isoquinoline derivatives, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-Chloro-6-methoxyisoquinoline-4-carbaldehyde has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: The compound is used in studies to understand its biological activity and potential as a drug candidate.
Industrial Applications: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-Chloro-6-methoxyisoquinoline-4-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The chloro and methoxy groups may also contribute to the compound’s overall reactivity and binding affinity.
Similar Compounds:
3-Chloro-6-methoxyisoquinoline: Lacks the aldehyde group at the fourth position.
6-Methoxyisoquinoline-4-carbaldehyde: Lacks the chloro group at the third position.
3-Chloroisoquinoline-4-carbaldehyde: Lacks the methoxy group at the sixth position.
Uniqueness: this compound is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the chloro, methoxy, and aldehyde groups allows for a wide range of chemical modifications and applications in various fields.
Eigenschaften
Molekularformel |
C11H8ClNO2 |
|---|---|
Molekulargewicht |
221.64 g/mol |
IUPAC-Name |
3-chloro-6-methoxyisoquinoline-4-carbaldehyde |
InChI |
InChI=1S/C11H8ClNO2/c1-15-8-3-2-7-5-13-11(12)10(6-14)9(7)4-8/h2-6H,1H3 |
InChI-Schlüssel |
OCOLRLWLIJQFKH-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=C(C(=NC=C2C=C1)Cl)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



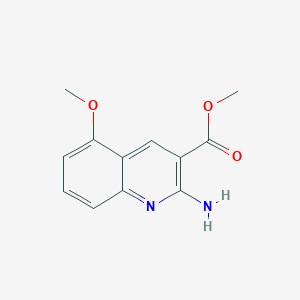
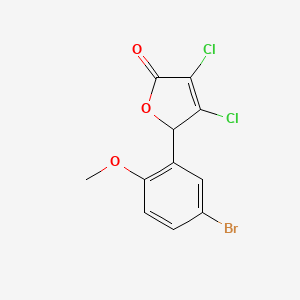
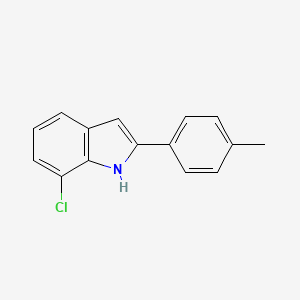
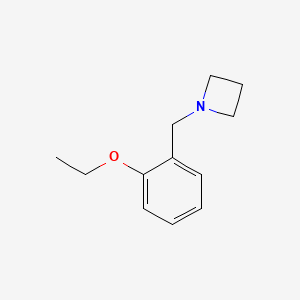

![Ethyl 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate hydrochloride](/img/structure/B13671923.png)

